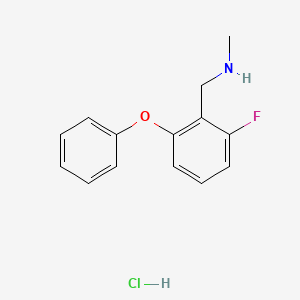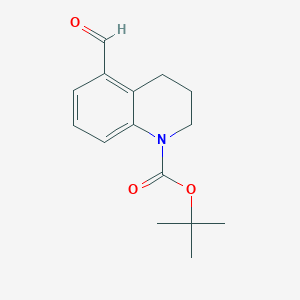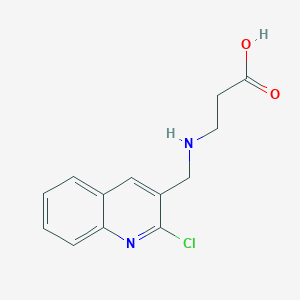![molecular formula C17H17NO2 B11854052 9-tert-Butyl-7-methyl-5H-[1]benzopyrano[2,3-b]pyridin-5-one CAS No. 62627-17-2](/img/structure/B11854052.png)
9-tert-Butyl-7-methyl-5H-[1]benzopyrano[2,3-b]pyridin-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-(tert-Butyl)-7-methyl-5H-chromeno[2,3-b]pyridin-5-one is a heterocyclic compound that belongs to the class of chromeno-pyridines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of 9-(tert-Butyl)-7-methyl-5H-chromeno[2,3-b]pyridin-5-one consists of a chromene ring fused with a pyridine ring, with tert-butyl and methyl substituents at specific positions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-(tert-Butyl)-7-methyl-5H-chromeno[2,3-b]pyridin-5-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under acidic or basic conditions. For instance, the reaction of 2-hydroxyacetophenone with 2-chloropyridine in the presence of a base can lead to the formation of the chromeno-pyridine scaffold. Subsequent alkylation with tert-butyl and methyl groups can be achieved using tert-butyl bromide and methyl iodide, respectively .
Industrial Production Methods
Industrial production of 9-(tert-Butyl)-7-methyl-5H-chromeno[2,3-b]pyridin-5-one may involve optimized synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The choice of solvents, catalysts, and reaction parameters is crucial to achieve efficient production on a large scale .
Analyse Des Réactions Chimiques
Types of Reactions
9-(tert-Butyl)-7-methyl-5H-chromeno[2,3-b]pyridin-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to modify the chromene or pyridine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines .
Applications De Recherche Scientifique
9-(tert-Butyl)-7-methyl-5H-chromeno[2,3-b]pyridin-5-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 9-(tert-Butyl)-7-methyl-5H-chromeno[2,3-b]pyridin-5-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding domains. The exact pathways and molecular targets can vary depending on the specific biological context .
Comparaison Avec Des Composés Similaires
Similar Compounds
7-Methyl-5H-chromeno[2,3-b]pyridin-5-one: Lacks the tert-butyl group, which may affect its biological activity and chemical reactivity.
9-(tert-Butyl)-5H-chromeno[2,3-b]pyridin-5-one: Lacks the methyl group, which can influence its pharmacokinetic properties.
Uniqueness
9-(tert-Butyl)-7-methyl-5H-chromeno[2,3-b]pyridin-5-one is unique due to the presence of both tert-butyl and methyl groups, which can enhance its stability, solubility, and biological activity compared to similar compounds .
Propriétés
Numéro CAS |
62627-17-2 |
|---|---|
Formule moléculaire |
C17H17NO2 |
Poids moléculaire |
267.32 g/mol |
Nom IUPAC |
9-tert-butyl-7-methylchromeno[2,3-b]pyridin-5-one |
InChI |
InChI=1S/C17H17NO2/c1-10-8-12-14(19)11-6-5-7-18-16(11)20-15(12)13(9-10)17(2,3)4/h5-9H,1-4H3 |
Clé InChI |
VKWMDUVDMTUOIJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C(=C1)C(C)(C)C)OC3=C(C2=O)C=CC=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-((4R,6S)-6-Methyl-7,7-dioxido-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl)acetamide](/img/structure/B11853996.png)






![6-bromo-N-ethylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B11854055.png)


